5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile
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Overview
Description
5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile: is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to a dimethylpentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile can be achieved through several synthetic routes. One common method involves the following steps:
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Formation of 3-Formylphenol: : This can be synthesized by the formylation of phenol using a Vilsmeier-Haack reaction, where phenol reacts with a mixture of phosphorus oxychloride and dimethylformamide to yield 3-formylphenol.
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Etherification: : The 3-formylphenol is then subjected to etherification with 2,2-dimethylpentanenitrile in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or dimethylformamide.
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile: undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(3-Carboxyphenoxy)-2,2-dimethylpentanenitrile.
Reduction: 5-(3-Hydroxyphenoxy)-2,2-dimethylpentanenitrile.
Substitution: 5-(3-Nitrophenoxy)-2,2-dimethylpentanenitrile.
Scientific Research Applications
Chemistry: : This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: : In biological research, derivatives of 5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: : The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : In the materials science industry, this compound is used in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Formylphenoxy)-2-methylpentanenitrile
- 5-(3-Formylphenoxy)-2,2-dimethylbutanenitrile
- 5-(3-Formylphenoxy)-2,2-dimethylhexanenitrile
Comparison
Structural Differences: The main differences lie in the length and branching of the alkyl chain attached to the phenoxy ring.
Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the alkyl chain.
Applications: While all these compounds may have similar applications, the specific properties and effectiveness can differ, making 5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile unique in its balance of reactivity and stability.
Properties
IUPAC Name |
5-(3-formylphenoxy)-2,2-dimethylpentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2,11-15)7-4-8-17-13-6-3-5-12(9-13)10-16/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXRCMGXEXIDJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC1=CC=CC(=C1)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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